Ganodermanondiol
Overview
Description
Ganodermanondiol is a bioactive triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, hepatoprotective, and anti-melanogenesis properties .
Mechanism of Action
Target of Action
Ganodermanondiol, a bioactive compound isolated from Ganoderma lucidum , primarily targets tyrosinase , a key enzyme involved in melanin synthesis . It also interacts with tyrosinase-related proteins-1 (TRP-1) and TRP-2 , as well as the microphthalmia-associated transcription factor (MITF) . These proteins play crucial roles in melanogenesis, the process of melanin production .
Mode of Action
This compound inhibits the activity and expression of cellular tyrosinase and decreases the expression of TRP-1, TRP-2, and MITF . This results in a reduction in melanin production . Furthermore, this compound contributes to the reduction in MITF expression and melanin production through the inhibition of CREB phosphorylation .
Biochemical Pathways
This compound affects the mitogen-activated protein kinase (MAPK) cascade and the cyclic adenosine monophosphate (cAMP)-dependent signaling pathway . These pathways are involved in the melanogenesis of B16F10 melanoma cells . By influencing these pathways, this compound can regulate melanin production and thus impact skin pigmentation .
Pharmacokinetics
Ganoderma lucidum, from which this compound is derived, is used in various forms such as powder, tea, and dietary supplements , suggesting that the compound may be bioavailable in these forms.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of tyrosinase activity and expression, decreased expression of TRP-1, TRP-2, and MITF, and reduced melanin production . These effects contribute to its potential use in skin care products, particularly those aimed at skin whitening .
Biochemical Analysis
Biochemical Properties
Ganodermanondiol interacts with various biomolecules, playing a significant role in biochemical reactions . It has been found to inhibit the activity and expression of cellular tyrosinase, a key enzyme in melanogenesis . It also affects the expression of tyrosinase-related proteins and the microphthalmia-associated transcription factor (MITF), thereby decreasing melanin production .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the melanin content in B16F10 melanoma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms . It inhibits the activity and expression of cellular tyrosinase and decreases the expression of tyrosinase-related proteins and MITF . Furthermore, it affects the mitogen-activated protein kinase (MAPK) cascade and cyclic adenosine monophosphate (cAMP)-dependent signaling pathway, which are involved in melanogenesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganodermanondiol can be extracted from Ganoderma lucidum using ethanol extraction followed by ethyl acetate fractionation . The EtOAc-soluble fraction is subjected to repeated column chromatography to isolate this compound .
Industrial Production Methods: The industrial production of this compound primarily involves the cultivation of Ganoderma lucidum using various methods such as wood log, pot or bottle, sawdust bag, and tank cultivation . The fruiting bodies are then harvested and processed to extract the compound.
Chemical Reactions Analysis
Types of Reactions: Ganodermanondiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) and chlorine (Cl₂).
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying triterpenoid biosynthesis and chemical modifications.
Biology: Ganodermanondiol has shown inhibitory effects on tyrosinase activity and melanin production, making it a potential candidate for skin-whitening products
Medicine: The compound exhibits hepatoprotective, anti-inflammatory, and anti-HIV properties, highlighting its therapeutic potential
Industry: this compound is used in the cosmetic industry for its skin-whitening effects and in the pharmaceutical industry for developing new drugs
Comparison with Similar Compounds
- Ganoderiol F
- Ganodermanontriol
- Lucidimol A and B
- Ganoderic acids C and D
Comparison: Ganodermanondiol is unique due to its potent inhibitory effects on tyrosinase activity and melanin production, which are more pronounced compared to other similar compounds . Additionally, its diverse biological activities, including anti-inflammatory and hepatoprotective properties, make it a versatile compound for various applications .
Properties
IUPAC Name |
(5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-30(8)22-10-11-23-26(2,3)24(31)15-16-28(23,6)21(22)14-18-29(20,30)7/h10,14,19-20,23,25,32-33H,9,11-13,15-18H2,1-8H3/t19-,20-,23+,25+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJIHHYEPHRIET-XEFAKFPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910578 | |
Record name | 24,25-Dihydroxylanosta-7,9(11)-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107900-76-5 | |
Record name | Ganodermanondiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107900-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ganodermanondiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107900765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24,25-Dihydroxylanosta-7,9(11)-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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